8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine

Organic Synthesis Process Chemistry Chiral Amine Synthesis

Sourcing stereochemically ambiguous tropane building blocks often leads to failed SAR studies and irreproducible receptor binding. This exo isomer (CAS 76272-36-1) provides a defined 3-amino orientation critical for muscarinic and CCR5 pharmacophores. - Exo configuration ensures correct geometry for potent quaternary ammonium antagonist formation - 98% purity minimizes endo isomer interference, validated by HPLC, NMR, and GC - Documented 36% oxime reduction yield provides a reliable cost-modeling baseline for scale-up

Molecular Formula C14H20N2
Molecular Weight 216.32 g/mol
CAS No. 76272-36-1
Cat. No. B028708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
CAS76272-36-1
Synonyms(exo-8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine;  _x000B_(3-exo-8-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine; 
Molecular FormulaC14H20N2
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESC1CC2CC(CC1N2CC3=CC=CC=C3)N
InChIInChI=1S/C14H20N2/c15-12-8-13-6-7-14(9-12)16(13)10-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2
InChIKeyTZWXPIKAEAYGPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine Overview


8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine (CAS 76272-36-1) is a bicyclic amine of the tropane alkaloid class, characterized by an exo-oriented amine at the 3-position of the 8-azabicyclo[3.2.1]octane core and an N-benzyl substituent [1]. With a molecular weight of 216.32 g/mol and the formula C14H20N2, it serves as a chiral building block in medicinal chemistry, particularly for the preparation of muscarinic receptor antagonists, dopamine modulators, and other central nervous system agents . Its rigid bicyclic framework and defined stereochemistry provide a scaffold for selective receptor interactions and stereoselective transformations .

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine: Exo vs. Endo Stereochemistry


The exo isomer of 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine (CAS 76272-36-1) cannot be substituted with its endo counterpart (CAS 76272-35-0) without compromising reaction stereochemistry, yield, or biological activity. The orientation of the 3-amino group relative to the bridged bicyclic system dictates the geometry of subsequent derivatizations, such as N-alkylation or amide bond formation, which directly impacts the stereoelectronic properties of the final pharmacophore . Even when endo and exo isomers are of comparable purity, their differing three-dimensional arrangements lead to distinct interactions with chiral receptors and enzymes, making them non-interchangeable in structure-activity relationship (SAR) studies . The following quantitative evidence illustrates the specific, measurable consequences of selecting the exo over the endo isomer.

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine: Quantitative Comparison


Synthesis Yield: Exo vs. Endo

In a published procedure, the exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine is synthesized from the corresponding oxime in 36% yield after chromatographic purification . While direct yield data for the endo isomer under identical conditions is not available, this yield benchmark provides a tangible metric for process chemists evaluating synthetic routes. The exo configuration's steric accessibility facilitates the reductive step, whereas the more hindered endo orientation would likely result in lower conversion or necessitate alternative, less efficient routes.

Organic Synthesis Process Chemistry Chiral Amine Synthesis

Purity Specification: Exo vs. Endo

From a major supplier, the exo isomer (CAS 76272-36-1) is offered with a standard purity of 98%, supported by batch-specific certificates of analysis including NMR, HPLC, and GC . In contrast, the endo isomer (CAS 76272-35-0) from the same supplier is listed at 97% purity . This 1% absolute purity difference can be critical in applications where impurities at the 1-2% level affect downstream reaction yields or lead to the accumulation of process-related impurities in the final pharmaceutical substance.

Analytical Chemistry Quality Control Procurement

Cost Comparison: Exo vs. Endo

Market pricing data indicates that the exo isomer commands a significantly higher price than the endo isomer. For example, one vendor lists the exo isomer at £577.10 per gram [1], while another offers the endo isomer at $101 per gram . While prices vary by supplier and purity grade, the consistent premium for the exo isomer reflects its higher demand in specific synthetic applications and potentially more challenging purification. This cost differential should be factored into project budgets and sourcing strategies.

Supply Chain Procurement Economics Cost Analysis

Boiling Point and Purification

The exo isomer has a reported boiling point of 110-115 °C at 0.05 Torr . In contrast, the endo isomer's boiling point is predicted to be 317.1±35.0 °C at 760 mmHg . While not directly comparable due to different pressure conditions, the lower boiling point of the exo isomer under vacuum suggests greater volatility, which can be advantageous for purification via fractional distillation or for removal of volatile impurities. This property may influence the choice of isomer for reactions requiring high-vacuum transfer.

Physical Chemistry Purification Process Engineering

CCR5 Antagonist Intermediate

Multiple chemical database entries explicitly identify the exo isomer as an intermediate in the preparation of CCR5 receptor antagonists, antibacterial agents, and dopamine antagonists . No comparable application-specific references were found for the endo isomer in authoritative sources. This documented utility in a defined therapeutic area provides a clear rationale for selecting the exo isomer in projects targeting CCR5-mediated pathways, such as HIV entry inhibition or inflammatory diseases.

Medicinal Chemistry Drug Discovery CCR5 Antagonists

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine: Key Applications


Muscarinic Antagonist Synthesis

The exo orientation of the 3-amino group in 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine is essential for constructing the correct three-dimensional arrangement required for potent muscarinic receptor binding. The 98% purity specification ensures minimal interference from stereoisomeric impurities during the formation of key pharmacophores, such as the quaternary ammonium center in trospium-like antagonists. The 36% yield benchmark provides a realistic starting point for route scouting and cost modeling in early-stage drug discovery.

CCR5 Antagonist Lead Optimization

For programs targeting CCR5, the exo isomer's documented role as an intermediate offers a validated entry into this chemical space. Researchers can leverage the compound's rigid tropane core and exo-amine to introduce diverse substituents via amide coupling or reductive amination, exploring SAR around the CCR5 binding pocket. The availability of analytical data (NMR, HPLC, GC) supports the generation of high-quality, reproducible data sets essential for lead optimization.

Process Chemistry and Scale-Up

Process chemists evaluating the scale-up of tropane-based intermediates can use the 36% isolated yield from the oxime reduction as a baseline for process improvement. The lower boiling point of the exo isomer under vacuum (110-115 °C at 0.05 Torr) suggests that vacuum distillation could be a viable purification method at scale, potentially reducing the reliance on costly and time-consuming chromatography. The price premium for the exo isomer [1] can be justified by its direct applicability to high-value pharmaceutical targets, but should be weighed against the cost of developing an alternative route using the cheaper endo isomer.

Analytical Method Development

The 98% purity and availability of detailed analytical data (NMR, HPLC, GC) make the exo isomer a suitable candidate for use as a reference standard in analytical method development. Its distinct stereochemistry and physical properties facilitate the development of chiral HPLC methods to monitor enantiomeric purity during asymmetric synthesis. The known 36% yield from a defined procedure can also be used as a system suitability test for new batches of the compound.

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